molecular formula C8H15P B086394 9-Phosphabicyclo[4.2.1]nonane CAS No. 13396-80-0

9-Phosphabicyclo[4.2.1]nonane

Cat. No. B086394
CAS RN: 13396-80-0
M. Wt: 142.18 g/mol
InChI Key: RTWRUXIOIPQRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phosphabicyclo[4.2.1]nonane is a heterocyclic organic compound with the molecular formula C8H15P . It has an average mass of 142.178 Da and a monoisotopic mass of 142.091141 Da . It is also known by its German, French, and ACD/IUPAC names .


Molecular Structure Analysis

The molecular structure of 9-Phosphabicyclo[4.2.1]nonane consists of a bicyclic framework with a phosphorus atom incorporated into the nine-membered ring . The structure contains a total of 25 bonds, including 10 non-hydrogen bonds, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, and 1 phosphane .


Physical And Chemical Properties Analysis

9-Phosphabicyclo[4.2.1]nonane has a molecular weight of 142.17800 . Its exact mass is 142.09100 . The compound’s boiling point is 209.4ºC at 760mmHg, and it has a flash point of 80.4ºC . Other physical and chemical properties such as density and melting point are not available .

Scientific Research Applications

  • Steric and Electronic Properties : A study on the steric and electronic properties of bicyclic phosphines, including derivatives of 9-Phosphabicyclo[4.2.1]nonane, demonstrated their utility in forming phosphine selenides. This research showed that changes in substituents can manipulate physical properties without significantly altering chemical properties, indicating applications in fine-tuning ligand properties in organometallic complexes (Bungu & Otto, 2007).

  • Asymmetric Synthesis : The synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes and their application in asymmetric cyclization for producing chiral tetrahydroquinolines through palladium-catalyzed allylic alkylation highlights the importance of these compounds in asymmetric synthesis (Hara et al., 2007).

  • Synthesis of Derivatives : The synthesis of 2-phospha-6-oxaadamantane derivatives from 9-phosphabicyclo[3.3.1]nonanes, as studied by Kashman and Benary, indicates the compound's potential in creating novel chemical structures (Kashman & Benary, 1972).

  • Chiral Phosphine Ligands : The preparation of monodentate chiral phosphines like 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonanes (9-PBNs) and their application in asymmetric allylic substitution reactions demonstrate the role of these compounds in enhancing enantioselectivity in catalysis (Hamada et al., 1996).

  • Application in Catalysis : A study by Haddow et al. discussed the preparation of 9-Amino-9-phosphabicyclo[3.3.1]nonanes (PhobPNHR') and their application in chromium-catalyzed ethene oligomerization, indicating the potential of these compounds in industrial catalysis processes (Haddow et al., 2016).

  • Synthesis of Nanoparticles : The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) as a reducing agent in the synthesis of gold nanoparticles, as well as silver, palladium, and platinum nanoparticles, showcases the application of related bicyclic compounds in nanomaterials synthesis (Sardar & Shumaker-Parry, 2009).

Safety And Hazards

The safety data sheet for 9-Phosphabicyclo[4.2.1]nonane advises against breathing its mist, gas, or vapors and recommends avoiding contact with skin and eyes . It suggests using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental release, it recommends avoiding dust formation and removing all sources of ignition .

properties

IUPAC Name

9-phosphabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15P/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRUXIOIPQRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCC(C1)P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864395
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

9-Phosphabicyclo[4.2.1]nonane

CAS RN

13396-80-0
Record name 9-Phosphabicyclo[4.2.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13396-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Phosphabicyclo(4.2.1)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-phosphabicyclo[4.2.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Phosphabicyclo[4.2.1]nonane
Reactant of Route 2
9-Phosphabicyclo[4.2.1]nonane
Reactant of Route 3
9-Phosphabicyclo[4.2.1]nonane
Reactant of Route 4
9-Phosphabicyclo[4.2.1]nonane
Reactant of Route 5
9-Phosphabicyclo[4.2.1]nonane
Reactant of Route 6
9-Phosphabicyclo[4.2.1]nonane

Citations

For This Compound
40
Citations
E Vedejs, MJ Peterson - The Journal of Organic Chemistry, 1993 - ACS Publications
The bicyclic ylide 4 reacts with aldehydes to áfford the E-alkenes. Selectivity is 94-6% E for un-branched aldehydes, but the selectivity decreases with increasing «-branching. Ylide 4 is …
Number of citations: 24 pubs.acs.org
PN Bungu, S Otto - Journal of organometallic chemistry, 2007 - Elsevier
Reacting a series of the bicylic Phoban-Q (9-Q-9-phosphabicyclo[3.3.1]nonane and 9-Q-9-phosphabicyclo[4.2.1]nonane) derivatives (Q=alkyl, cyclo alkyl, aryl) with KSeCN results in the …
Number of citations: 32 www.sciencedirect.com
TJ Katz, CR Nicholson, CA Reilly - Journal of the American …, 1966 - ACS Publications
Dipotassium cyclooctatetraenide in tetrahydrofuran reacts with dichlorophenylphosphine to give I, which upon warming isomerizes to II. Upon pyrolysis II rearranges to an isomeric …
Number of citations: 103 pubs.acs.org
PN Bungu, S Otto - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H23PSe, represents the first structure of a phosphine containing the bicyclic 2-phosphabicyclo[3.3.1]nonane (VCH) unit. It contains two chiral centres per …
Number of citations: 2 scripts.iucr.org
SJ Coles, PG Edwards, MB Hursthouse… - Journal of the …, 1997 - pubs.rsc.org
Palladium chloro complexes reacted with 9-phenyl-9-phosphabicyclononanes (PPBN) and 1-phenylphospholane and gave trans-chlorobis(phosphine)palladium(II) complexes, 1-…
Number of citations: 7 pubs.rsc.org
TV Harris, WR Pretzer - Inorganic Chemistry, 1985 - ACS Publications
4438 Inorganic Chemistry, Vol. 24, No. 25, 1985 Notes formed. The solid was filtered and washed; yield 2.17 g, 81.3%. Reaction of a suspension of the anion salt in ether at 0 C with …
Number of citations: 15 pubs.acs.org
JC Lewis, RG Bergman, JA Ellman - Accounts of chemical …, 2008 - ACS Publications
Nitrogen heterocycles are present in many compounds of enormous practical importance, ranging from pharmaceutical agents and biological probes to electroactive materials. Direct …
Number of citations: 000 pubs.acs.org
M Carreira, M Charernsuk, M Eberhard… - Journal of the …, 2009 - ACS Publications
Three methods for the large scale (50−100 g) separation of the secondary phobanes 9-phosphabicyclo[3.3.1]nonane (s-PhobPH) and 9-phosphabicyclo[4.2.1]nonane (a-PhobPH) are …
Number of citations: 39 pubs.acs.org
JM Birbeck, A Haynes, H Adams, L Damoense… - ACS …, 2012 - ACS Publications
Hydrogenolysis reactions of cobalt acyl complexes, [Co(CO) 3 (L)(COR)] (L = phosphine, R = Me, n Pr) have been monitored using in situ IR spectroscopy at moderate temperatures (<…
Number of citations: 26 pubs.acs.org
CL Dwyer, MM Kirk, WH Meyer… - …, 2006 - ACS Publications
A ruthenium carbene complex bearing a bicyclic phosphine ligand instead of tricyclohexylphosphine of the otherwise identical first-generation Grubbs catalyst exhibits only a very broad …
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.